4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine
Overview
Description
4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine is a chemical compound with the molecular formula C13H17FN2O3 and a molecular weight of 268.28 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a fluoro-nitrophenoxy group and a methyl group. It has applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine typically involves the reaction of 2-fluoro-6-nitrophenol with 4-(chloromethyl)-1-methylpiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-[(2-Amino-6-nitrophenoxy)methyl]-1-methylpiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Fluoro-6-nitrophenol and 4-methylpiperidine.
Scientific Research Applications
4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluoro and nitro groups may play a role in binding to these targets, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride: A similar compound with a hydrochloride salt form, which may have different solubility and stability properties.
tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate: Another derivative with a tert-butyl group, which may influence its reactivity and applications.
Uniqueness
4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluoro and nitro groups makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
4-[(2-fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-15-7-5-10(6-8-15)9-19-13-11(14)3-2-4-12(13)16(17)18/h2-4,10H,5-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIRZZDHFHDRCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=CC=C2F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207521 | |
Record name | 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701207521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233952-32-3 | |
Record name | 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701207521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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